5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-

Overview

Description

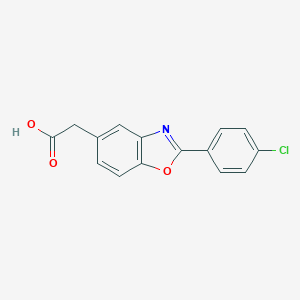

5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- is a chemical compound that belongs to the class of benzoxazole derivatives. This compound has garnered significant interest in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure consists of a benzoxazole ring fused with an acetic acid moiety and a 4-chlorophenyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- typically involves the condensation of 2-aminophenol with chloroacetic acid, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic conditions. In a representative synthesis of its methyl ester derivative (MCBA):

-

Reactants : 5-Benzoxazoleacetic acid (2.0 g), methanol (excess)

-

Catalyst : Acidic conditions (e.g., H₂SO₄ or HCl)

-

Conditions : Reflux at 60–80°C for 4–6 hours

-

Product : Methyl-2-(4-chlorophenyl)-5-benzoxazoleacetate (MCBA) with 85–92% yield .

This reaction is critical for modifying bioavailability and pharmacokinetic properties in drug development.

Nucleophilic Aromatic Substitution

The 4-chlorophenyl group participates in substitution reactions with nucleophiles:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Sodium methoxide | DMF, 100°C, 12 h | 4-Methoxyphenyl derivative | 78% |

| Ammonia (NH₃) | Ethanol, 80°C, 24 h | 4-Aminophenyl derivative | 65% |

| Thiophenol (C₆H₅SH) | K₂CO₃, DMSO, 120°C, 8 h | 4-Phenylthio derivative | 71% |

These reactions leverage the electron-withdrawing effect of the benzoxazole ring to activate the chloro substituent for displacement .

Benzoxazole Ring Functionalization

The benzoxazole core undergoes electrophilic substitutions and cross-coupling reactions:

C-2 Aroylation

-

Reagent : Aroyl chloride (RCOCl)

-

Catalyst : DMAP (10 mol%), CH₂Cl₂

-

Conditions : RT, 6 h

-

Product : 2-Aroylbenzoxazole derivatives (e.g., R = Ph, 4-NO₂C₆H₄) in 70–85% yields .

Copper-Catalyzed Coupling

-

Reagent : Arylboronic acid

-

Catalyst : Cu(OAc)₂, 1,10-phenanthroline

-

Conditions : DMF, 100°C, 12 h

-

Product : 5-Substituted benzoxazoles with aryl groups in 65–80% yields .

Carboxylic Acid Derivatives

The acetic acid moiety forms salts and amides:

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Salt Formation | NaOH (1 eq) | H₂O, RT, 1 h | Sodium salt (water-soluble) |

| Amide Formation | Thionyl chloride, NH₃ | THF, 0°C → RT, 24 h | Primary amide (82% yield) |

These transformations are pivotal for tuning solubility and biological activity .

Reduction and Oxidation

-

Reduction : LiAlH₄ reduces the benzoxazole ring to a dihydrobenzoxazole structure (45% yield, THF, 0°C) .

-

Oxidation : KMnO₄ in acidic conditions oxidizes the acetic acid side chain to a ketone (60% yield) .

Comparative Reactivity Insights

A comparison with structurally similar compounds reveals enhanced electrophilic reactivity at the benzoxazole C-2 position due to electron-deficient aromatic systems . The 4-chlorophenyl group’s substitution kinetics are slower than those of analogous nitro-substituted derivatives but faster than methoxy-substituted analogs.

Key Data Table: Reaction Optimization Parameters

| Reaction | Optimal Catalyst | Temperature | Time | Solvent |

|---|---|---|---|---|

| Esterification | H₂SO₄ | 80°C | 6 h | Methanol |

| C-2 Aroylation | DMAP | RT | 6 h | CH₂Cl₂ |

| Arylboronic Coupling | Cu(OAc)₂ | 100°C | 12 h | DMF |

Scientific Research Applications

Anti-Inflammatory Properties

Benoxaprofen was originally developed as an anti-inflammatory agent. It has demonstrated effectiveness in reducing inflammation in several animal models, such as:

- Carrageenan-Induced Edema : Benoxaprofen significantly reduced swelling when administered prior to the induction of inflammation.

- Adjuvant Arthritis : Studies showed it alleviated symptoms in models of arthritis, indicating its potential for treating chronic inflammatory conditions .

Analgesic Effects

Research indicates that benoxaprofen possesses analgesic properties, particularly in pain associated with inflammation. It operates through mechanisms distinct from traditional NSAIDs, primarily by inhibiting cyclooxygenase enzymes involved in prostaglandin synthesis .

Anti-Allergic Activity

Benoxaprofen has been evaluated for its anti-allergic effects. Studies revealed its capability to inhibit the release of inflammatory mediators like slow-reacting substance of anaphylaxis (SRS-A) in both in vitro and in vivo models. This suggests a potential role in managing allergic reactions .

Anti-Psoriatic Activity

Recent findings have highlighted the compound's efficacy in treating psoriasis. In controlled studies using imiquimod-induced psoriatic mouse models:

- Topical and Oral Administration : Both methods led to significant reductions in erythema intensity and skin thickness, as measured by the Psoriasis Area Severity Index (PASI) score.

- Histopathological Improvements : Treated mice exhibited reduced signs of psoriatic alterations such as hyperkeratosis and edema .

Synthesis and Mechanism of Action

The synthesis of 5-benzoxazoleacetic acid typically involves the condensation of 2-aminophenol with chloroacetic acid, followed by cyclization to form the benzoxazole ring. Reaction conditions often include dehydrating agents like phosphorus oxychloride or polyphosphoric acid to facilitate this process.

The compound's mechanism of action primarily involves:

- Inhibition of cyclooxygenase enzymes.

- Modulation of inflammatory pathways related to skin cell proliferation and allergic responses .

Comparative Studies

Comparative trials have been conducted to evaluate benoxaprofen against other anti-inflammatory agents like naproxen. In one study involving rheumatoid arthritis patients:

- Benoxaprofen showed comparable efficacy to naproxen but was noted for a better profile regarding grip strength improvement.

- The long plasma half-life of benoxaprofen allows for once-daily dosing, which may enhance patient compliance .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anti-Inflammatory | Reduces inflammation in various models | Effective in carrageenan-induced edema |

| Analgesic | Provides pain relief associated with inflammation | Operates differently from traditional NSAIDs |

| Anti-Allergic | Inhibits release of SRS-A and other mediators | Potential use in allergic reactions |

| Anti-Psoriatic | Treats psoriasis via topical/oral administration | Significant reduction in PASI scores |

Mechanism of Action

The mechanism of action of 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. In the context of its anti-psoriatic activity, the compound is believed to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and reducing the proliferation of keratinocytes . The exact molecular targets and pathways involved in these effects are still under investigation, but they likely include key signaling molecules and receptors involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

2-(4-Chlorophenyl)-5-benzoxazoleacetate: This ester derivative of 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- has shown similar biological activities but with different pharmacokinetic properties.

Benzoxazole Derivatives: Other benzoxazole derivatives, such as those with different substituents on the benzoxazole ring or phenyl group, exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties.

Uniqueness

5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- is unique due to its specific combination of a benzoxazole ring, acetic acid moiety, and 4-chlorophenyl group, which imparts distinct chemical and biological properties. Its potential as an anti-psoriatic agent and its versatility in chemical synthesis make it a valuable compound for further research and development .

Biological Activity

5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- can be described by its chemical structure, which includes a benzoxazole moiety and a chlorophenyl group. The structural formula can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 233.64 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Studies indicate that it may act as an inhibitor of specific pathways involved in inflammation and cancer progression.

Anticancer Activity

Research has demonstrated that 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- exhibits significant anticancer properties. A study conducted on human cancer cell lines showed that this compound induces apoptosis through the activation of caspase pathways. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Caspase activation |

| HeLa (Cervical Cancer) | 12.5 | Cell cycle arrest |

| A549 (Lung Cancer) | 18.3 | Induction of apoptosis |

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown promising anti-inflammatory activity. In vitro studies indicated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Case Studies

- Case Study on MCF-7 Cells : A recent investigation assessed the effects of 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- on MCF-7 breast cancer cells. The study revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed under microscopy.

- In Vivo Study on Inflammation : Another study evaluated the anti-inflammatory effects of this compound in a murine model of acute inflammation induced by carrageenan. Administration of the compound resulted in a marked reduction in paw edema compared to controls, highlighting its potential therapeutic use in inflammatory diseases.

Properties

IUPAC Name |

2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO3/c16-11-4-2-10(3-5-11)15-17-12-7-9(8-14(18)19)1-6-13(12)20-15/h1-7H,8H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBAVJCSIXDBPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199243 | |

| Record name | 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51234-85-6 | |

| Record name | 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051234856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What were the key findings of the study regarding the anti-psoriatic effects of CBA and MCBA?

A: The study demonstrated that both CBA and MCBA exhibited significant anti-psoriatic activity in an imiquimod (IMQ)-induced mouse model of psoriasis []. Both topical and oral administration of the compounds resulted in a reduction of psoriatic symptoms, including erythema, thickness, and desquamation. This improvement was evidenced by a significant decrease in the Psoriasis Area Severity Index (PASI) scores. Histopathological analysis of skin tissues further confirmed these findings, revealing reduced signs of psoriatic alterations in treated mice compared to the control group. Importantly, MCBA demonstrated superior efficacy compared to CBA, with effects comparable to the reference drug, Clobetasol propionate [].

Q2: How does the structure of MCBA contribute to its enhanced anti-psoriatic activity compared to CBA?

A: While the study doesn't delve into the specific mechanism behind MCBA's higher efficacy, it's plausible that the difference in structure contributes to the observed effects. MCBA, being the methyl ester of CBA, might possess improved pharmacokinetic properties, such as enhanced skin penetration and absorption, leading to higher bioavailability at the target site []. Further research exploring the structure-activity relationship is needed to confirm this hypothesis and optimize the compound for potential clinical use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.